molecular formula C18H21FN4O3 B5598310 3-ethyl-8-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-ethyl-8-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B5598310
M. Wt: 360.4 g/mol
InChI Key: DIYVSBWLHRAACU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthetic strategies for compounds involving the diazaspiro and imidazo[1,2-a]pyridine frameworks include various methods, highlighting the complexity of constructing these molecules. For instance, the synthesis of potent CCR4 antagonists incorporating the 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine structure demonstrates the intricate steps involved in crafting such compounds, which often involve binding to specific extracellular sites (Shukla et al., 2016).

Molecular Structure Analysis

The molecular structure of 3-ethyl-8-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one includes several key features such as diazaspiro and imidazo[1,2-a]pyridine rings. These structures are crucial for the compound's potential biological activity and interaction with biological targets. The compound's molecular geometry, bond angles, and electronic distribution are integral to its reactivity and function.

Chemical Reactions and Properties

The chemical reactivity of this compound involves interactions and transformations pertinent to its functional groups, including the imidazo[1,2-a]pyridine and diazaspiro moieties. These features contribute to the compound's ability to participate in various chemical reactions, potentially leading to the synthesis of novel derivatives with enhanced biological activities.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are essential for their handling and application in research and development. These characteristics depend on the molecular structure and significantly influence the compound's suitability for experimental and therapeutic use.

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, reactivity towards electrophiles and nucleophiles, and photochemical behavior, are crucial for understanding the compound's behavior in chemical and biological systems. These properties are determined by the compound's molecular structure, particularly the functional groups and their arrangement.

Scientific Research Applications

Chemical Synthesis and Biological Activities

The chemical compound 3-ethyl-8-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one, due to its complex structure, has been the focus of various research studies aimed at exploring its potential applications in the field of medicinal chemistry. This compound belongs to a class of compounds that have been synthesized for targeted biological activities, including but not limited to, anticancer, antidiabetic, and antimicrobial properties.

One notable application of this compound is its role in the synthesis of spiropiperidines, which have been identified as potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds have shown significant efficacy in models of bronchoconstriction, indicating their potential as therapeutic agents in respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD) (Smith et al., 1995).

Furthermore, research on a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has revealed antihypertensive activity, highlighting the potential of these compounds in the management of hypertension. The study demonstrated that specific substitutions at the 8 position could significantly influence the biological activity, offering insights into the design of more effective antihypertensive drugs (Caroon et al., 1981).

Additionally, the exploration of spirothiazolidines and related analogs has opened new avenues in the search for anticancer and antidiabetic agents. These compounds have been evaluated against various cancer cell lines and assessed for their alpha-amylase and alpha-glucosidase inhibitory activities, which are crucial for the management of diabetes (Flefel et al., 2019).

properties

IUPAC Name

3-ethyl-8-(3-fluoro-6-methylimidazo[1,2-a]pyridine-2-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3/c1-3-21-11-18(26-17(21)25)6-8-22(9-7-18)16(24)14-15(19)23-10-12(2)4-5-13(23)20-14/h4-5,10H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYVSBWLHRAACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCN(CC2)C(=O)C3=C(N4C=C(C=CC4=N3)C)F)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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